6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine
Beschreibung
Chemical Identity and Nomenclature
6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine is a heterocyclic organic compound characterized by a pyrimidine core substituted with amino groups at positions 2 and 4 and a 4-methoxybenzyl group at position 6. Its systematic IUPAC name, This compound , reflects the methoxy-substituted benzyl moiety and the amine functional groups on the pyrimidine ring. The molecular formula is C$${12}$$H$${14}$$N$$_{4}$$O , with a molecular weight of 230.27 g/mol .
The compound’s structure can be represented by the SMILES notation COC1=CC=C(C=C1)CC2=NC(=NC(=N2)N)N , which encodes the methoxybenzyl group (C$$6$$H$$4$$OCH$$3$$), the methylene bridge (-CH$$2$$-), and the diaminopyrimidine core. The InChI identifier, InChI=1S/C12H14N4O/c1-17-10-4-2-9(3-5-10)8-11-7-12(14)16-6-13-8/h2-7H,14H2,1H3 , further specifies the atomic connectivity and stereochemistry.
Pyrimidine derivatives are named based on substituent positions and priority rules. In this case, the numbering starts at the pyrimidine nitrogen adjacent to the methylene group, ensuring the methoxybenzyl substituent occupies position 6. This nomenclature aligns with IUPAC guidelines for heterocyclic systems, where functional groups are prioritized in descending order of suffix eligibility (amines > ethers).
Historical Development of Pyrimidine-Based Compounds
Pyrimidines, first identified in nucleic acids in the late 19th century, became a focal point of synthetic chemistry due to their biological significance. Early work focused on natural derivatives like thymine and cytosine, but the mid-20th century saw a surge in synthetic pyrimidine analogs for pharmaceutical applications. For example, 5-fluorouracil , a thymidylate synthase inhibitor, emerged in the 1950s as a chemotherapeutic agent, highlighting pyrimidines’ therapeutic potential.
The introduction of diaminopyrimidines marked a key advancement. Compounds such as trimethoprim (2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine), developed in the 1960s, inhibited bacterial dihydrofolate reductase (DHFR), inspiring further structural modifications. Substitutions at the 6-position, as seen in this compound, were explored to optimize binding affinity and selectivity.
Synthetic methodologies evolved alongside these discoveries. Early routes relied on condensation reactions between amidines and β-diketones, but modern approaches use nucleophilic aromatic substitution (e.g., replacing chlorine with amines) and cross-coupling reactions to introduce aryl groups. For instance, the synthesis of this compound involves reacting 6-chloropyrimidine-2,4-diamine with 4-methoxybenzyl chloride under basic conditions.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the structural versatility of pyrimidines in drug design. The methoxybenzyl group enhances lipophilicity, potentially improving membrane permeability, while the diamine moiety facilitates hydrogen bonding with biological targets like DHFR. Such modifications are critical in developing inhibitors for diseases ranging from cancer to microbial infections.
In medicinal chemistry, this compound’s scaffold serves as a template for structure-activity relationship (SAR) studies . For example, varying the substituent’s position on the benzyl ring (e.g., para- vs. meta-methoxy) can drastically alter bioactivity. Additionally, replacing the methoxy group with halogens or alkyl chains has been explored to modulate electronic and steric effects.
The compound also contributes to materials science . Pyrimidine derivatives are investigated for their optoelectronic properties, with amino and methoxy groups influencing charge transport in organic semiconductors. Research into such applications underscores pyrimidines’ interdisciplinary relevance.
Table 1: Comparative Analysis of Pyrimidine Derivatives
Eigenschaften
CAS-Nummer |
90167-18-3 |
|---|---|
Molekularformel |
C12H14N4O |
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
6-[(4-methoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H14N4O/c1-17-10-4-2-8(3-5-10)6-9-7-11(13)16-12(14)15-9/h2-5,7H,6H2,1H3,(H4,13,14,15,16) |
InChI-Schlüssel |
LPRJSBAHPZYQAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=CC(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Step 1: Preparation of Intermediate I
Intermediate I is synthesized by reacting 2,4-dichloropyrimidine with an amine group under catalytic conditions.
Reagents :
- 2,4-Dichloropyrimidine
- Tetrabutylammonium iodide (catalyst)
- Dimethyl sulfoxide (solvent)
- Triethylamine
- Substituted aniline (e.g., 4-methoxybenzylamine)
- Dissolve 2,4-dichloropyrimidine in dimethyl sulfoxide.
- Add tetrabutylammonium iodide and stir for 5 minutes.
- Introduce triethylamine and substituted aniline (e.g., 4-methoxybenzylamine).
- Stir at room temperature for 3 hours.
- Quench the reaction with ice water and extract using ethyl acetate.
- Wash the organic layer with saturated sodium chloride solution and dry over anhydrous sodium sulfate.
- Concentrate and recrystallize with ethanol to obtain Intermediate I.
Step 2: Substitution Reaction
Intermediate I undergoes further substitution to incorporate the pyrimidine diamine structure.
Reagents :
- Intermediate I
- Pyridine derivatives or other nucleophiles
- Dissolve Intermediate I in methanol.
- Subject to catalytic hydrogenation using palladium on carbon (10% Pd/C).
- Monitor the reaction until hydrogen pressure stabilizes or the solution clears.
- Purify using recrystallization or chromatography techniques.
Reaction Conditions
The reaction conditions are critical for optimizing yield and purity:
| Reaction Step | Temperature | Time | Catalyst/Conditions |
|---|---|---|---|
| Preparation of Intermediate I | Room Temperature | ~3 hours | Tetrabutylammonium iodide |
| Substitution Reaction | Ambient | Variable | Palladium on Carbon (10% Pd/C) |
Purification Techniques
Purification involves:
- Recrystallization : Using solvents like ethanol to isolate pure compounds.
- Chromatography : For complex mixtures or when recrystallization fails.
Yield and Characterization
Typical yields range between 40%-50%, depending on reaction scale and purification efficiency.
Data Table Summary
| Step | Reagents | Catalyst/Conditions | Yield (%) |
|---|---|---|---|
| Preparation of Intermediate I | Dichloropyrimidine + Aniline | Tetrabutylammonium iodide | ~50% |
| Substitution Reaction | Intermediate I + Pyridine Derivatives | Palladium on Carbon (10% Pd/C) | ~40%-50% |
Analyse Chemischer Reaktionen
Types of Reactions
6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-[(4-Hydroxyphenyl)methyl]pyrimidine-2,4-diamine.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Synthesis Intermediate : This compound is often used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
Biology
- Enzyme Inhibition : Research indicates that 6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine can act as an enzyme inhibitor. For instance, it has been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.
- Receptor Modulation : The compound has shown potential in modulating receptor activities, which can lead to therapeutic effects in various diseases.
Medicine
- Anticancer Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 0.09 ± 0.0085 |
| Similar Pyrimidine Derivative | HCT-116 (Colon Cancer) | 0.03 ± 0.0056 |
This data suggests that the compound may be a promising candidate for further development as an anticancer agent.
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, showing potential in reducing inflammation through COX-1/COX-2 inhibition.
Industry
- Material Development : In industrial applications, this compound serves as a building block for the creation of advanced materials. Its unique properties make it suitable for developing new chemical products with enhanced performance characteristics.
Case Studies
-
Anticancer Research :
A study published in MDPI highlighted the anticancer properties of pyrimidine derivatives, including this compound. The research focused on its mechanism of action against breast cancer cells, revealing that it induces apoptosis through specific molecular pathways. -
Enzyme Inhibition Studies :
A detailed investigation into the enzyme inhibition capabilities of this compound showed promising results in inhibiting DHFR activity. This study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and the enzyme. -
Material Science Applications :
Research conducted on the use of this compound in developing novel materials demonstrated its effectiveness in enhancing the mechanical properties of polymers when used as a modifier.
Wirkmechanismus
The mechanism of action of 6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its anti-inflammatory and neuroprotective effects. The compound may inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum stress markers .
Vergleich Mit ähnlichen Verbindungen
Substituted Pyrimidine Derivatives
Key Structural and Functional Differences
Substituent Effects on Bioactivity :
- The 4-methoxybenzyl group in the target compound enhances aromatic π-π stacking with kinase active sites, while 2,5-dimethoxybenzyl (compound 18, ) improves aqueous solubility due to polar methoxy groups.
- Chlorophenyl substituents (e.g., compound 9, ) increase electrophilicity, enhancing kinase binding but may elevate cytotoxicity.
Electronic and Steric Modifications: N4,N4-Dimethylation (compound in ) reduces hydrogen-bonding capacity but increases metabolic stability.
Therapeutic Potential: The target compound’s balanced lipophilicity (logP ~2.8) positions it for CNS penetration, unlike the highly polar 5-(4-chlorophenoxy)-6-methylpyrimidine-2,4-diamine . GW2580 (C₂₀H₂₂N₄O₃, ) features a benzyloxy-methoxy substitution, showing superior JAK/STAT inhibition but higher molecular weight (366.41 g/mol).
Biologische Aktivität
6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine is a pyrimidine derivative that has attracted attention for its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methoxyphenyl group, which enhances its pharmacological properties. The structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with various molecular targets, including kinases and enzymes involved in cancer cell proliferation. The compound acts as an enzyme inhibitor by binding to the active sites of these proteins, disrupting critical signaling pathways that promote tumor growth and survival.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound. For instance, it has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.09 | CDK inhibition |
| A549 | 0.03 | Induction of apoptosis |
| Colo-205 | 0.01 | Cell cycle arrest |
The compound's effectiveness against different cancer types indicates its potential as a broad-spectrum antitumor agent.
Enzyme Inhibition
This compound has also been investigated for its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and DNA synthesis. Inhibition of DHFR can lead to reduced tumor growth and enhanced efficacy of chemotherapeutic agents.
Case Studies
- In Vitro Studies : Research conducted on the MCF-7 breast cancer cell line showed that treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation.
- Animal Models : In vivo studies using xenograft models demonstrated that administration of this compound resulted in reduced tumor size compared to control groups, supporting its potential for clinical use.
- Comparative Analysis : When compared to similar compounds like palbociclib, this compound exhibited comparable or superior anticancer effects while potentially offering a different side effect profile due to its unique structure.
Pharmacological Applications
The compound's broad spectrum of biological activities extends beyond oncology:
- Antimicrobial Activity : Preliminary studies indicate that it may possess antibacterial properties against various pathogens.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Q & A
Q. What are the key synthetic routes for 6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between 4-methoxybenzyl halides and pyrimidine-2,4-diamine under basic conditions (e.g., sodium methoxide in DMF). Optimization includes adjusting reaction time, temperature, and stoichiometric ratios. For example, continuous flow reactors can enhance yield (up to 65–70%) and purity by minimizing side reactions like over-alkylation . Characterization via -NMR (e.g., δ 3.89 ppm for CH groups) and HPLC (purity ≥95%) is critical for validation .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- -NMR : Identifies aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ 3.7–3.9 ppm).
- LC-MS : Confirms molecular weight (MW 282.3 g/mol) and detects impurities.
- IR Spectroscopy : Detects NH stretching (~3300 cm) and C=N/C-O bonds (~1600 cm) .
- X-ray crystallography (if applicable): Resolves stereochemistry and intermolecular interactions, as seen in analogous pyrimidine derivatives .
Q. What are the primary chemical reactions this compound undergoes, and how are they monitored?
Common reactions include:
- Oxidation : Using KMnO/HSO to form pyrimidine N-oxides.
- Reduction : NaBH or LiAlH to generate amine derivatives.
- Substitution : Alkylation at the NH groups with alkyl halides. Reaction progress is tracked via TLC (R values) and HPLC, with isolated products validated by NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in enzyme inhibition (e.g., CDK or kinase assays) may arise from variations in assay conditions (e.g., pH, substrate concentration) or cellular models. A systematic approach includes:
- Dose-response curves to determine IC values under standardized protocols.
- Structural analogs comparison : Evaluate substituent effects (e.g., 4-methoxy vs. 4-chloro groups) on target binding .
- Molecular docking : Predict binding modes using software like AutoDock to correlate with experimental data .
Q. What experimental designs are optimal for studying its mechanism as a kinase inhibitor?
- Kinase selectivity panels : Test against a broad panel (e.g., 100+ kinases) to identify off-target effects.
- Cellular assays : Measure downstream markers (e.g., phosphorylated proteins via Western blot).
- Resistance studies : Generate resistant cell lines via prolonged exposure to isolate mutation-driven mechanisms .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Core modifications : Replace the pyrimidine ring with pyrido[2,3-d]pyrimidine to enhance π-π stacking .
- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, CF) at the 4-position to improve binding affinity .
- Pharmacophore modeling : Map critical hydrogen-bond donors (NH) and hydrophobic regions (methoxybenzyl group) .
Q. What methodologies are recommended for assessing pharmacokinetic properties in preclinical studies?
- ADME assays :
- Solubility : Shake-flask method in PBS (pH 7.4).
- Plasma stability : Incubate with plasma at 37°C; analyze degradation via LC-MS.
- CYP450 inhibition : Use fluorogenic substrates in human liver microsomes.
Methodological Considerations
Q. How should researchers address batch-to-batch variability in synthesis?
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (e.g., temperature, catalyst loading).
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, CHCl/MeOH) to ensure ≥98% purity .
Q. What strategies validate target engagement in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
